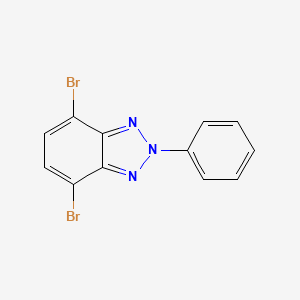

2-Phenyl-4,7-dibromo-2H-benzotriazole

Description

BenchChem offers high-quality 2-Phenyl-4,7-dibromo-2H-benzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-4,7-dibromo-2H-benzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H7Br2N3 |

|---|---|

Molecular Weight |

353.01 g/mol |

IUPAC Name |

4,7-dibromo-2-phenylbenzotriazole |

InChI |

InChI=1S/C12H7Br2N3/c13-9-6-7-10(14)12-11(9)15-17(16-12)8-4-2-1-3-5-8/h1-7H |

InChI Key |

HRDLQVWGBUJWPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C3C(=CC=C(C3=N2)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Phenyl-4,7-dibromo-2H-benzotriazole

Executive Summary

2-Phenyl-4,7-dibromo-2H-benzotriazole (CAS: 883741-49-9) is a critical heterocyclic building block used primarily in the synthesis of conjugated polymers for organic electronics. Characterized by its electron-deficient benzotriazole core and the solubilizing N-phenyl substituent, it serves as a robust "acceptor" unit in Donor-Acceptor (D-A) copolymers. Its structural rigidity and quinoid character facilitate planar backbone conformations, essential for high charge carrier mobility in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs).

Chemical Identity & Structural Analysis

Nomenclature and Classification

-

IUPAC Name: 4,7-Dibromo-2-phenyl-2H-benzotriazole

-

CAS Number: 883741-49-9

-

Molecular Formula: C₁₂H₇Br₂N₃

-

Molecular Weight: 353.01 g/mol

-

Core Scaffold: 2H-Benzotriazole (quinoid tautomer preferred in the N2-substituted state).

Structural Features & Electronic Properties

The molecule features a fused benzene and triazole ring system. The 2H-isomer is thermodynamically favored when the nitrogen at position 2 is substituted (N-arylation).

-

Quinoid Character: Unlike the 1H-isomer, the 2H-benzotriazole linkage promotes a quinoid-like resonance structure in the fused benzene ring. This enhances π-electron delocalization along the polymer backbone when incorporated into conjugated systems.

-

Regiochemistry (4,7-Positions): The bromine atoms at positions 4 and 7 are strategically placed to allow for polymerization via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Stille). These positions are the least sterically hindered and most electronically active for chain extension.

-

N-Phenyl Substituent: The phenyl ring at N2 improves solubility in organic solvents (e.g., chloroform, chlorobenzene) compared to the unsubstituted benzotriazole, without introducing the excessive steric bulk of long alkyl chains, thus maintaining good π-π stacking capabilities.

Synthesis & Production Protocols

The synthesis of 4,7-dibromo-2-phenyl-2H-benzotriazole typically follows one of two primary pathways: Direct Bromination of the parent scaffold or a De Novo Construction from thiadiazole precursors.

Pathway A: Direct Bromination (Recommended for Lab Scale)

This method relies on the electrophilic aromatic substitution of the pre-formed 2-phenyl-2H-benzotriazole.

Reagents:

-

Substrate: 2-Phenyl-2H-benzotriazole

-

Brominating Agent: Bromine (Br₂) and Hydrobromic acid (HBr) OR N-Bromosuccinimide (NBS).

-

Solvent: Glacial Acetic Acid or DMF.

Protocol:

-

Dissolution: Dissolve 2-phenyl-2H-benzotriazole (1.0 eq) in glacial acetic acid.

-

Addition: Add Bromine (Br₂, 2.5 eq) dropwise to the solution while maintaining a temperature of 60–80°C.

-

Reflux: Heat the mixture to reflux (approx. 110°C) for 6–12 hours. The 4 and 7 positions are activated towards electrophilic attack due to the directing nature of the triazole ring fusion.

-

Quenching: Cool the mixture to room temperature and pour into ice-cold water.

-

Purification: Filter the resulting precipitate. Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/DCM eluent) to isolate the 4,7-dibromo isomer from potential 4,5,6,7-tetrabromo byproducts.

Pathway B: The Benzothiadiazole Route (High Purity)

This route is often preferred to ensure exclusive 4,7-substitution without over-bromination.

-

Starting Material: 4,7-Dibromo-2,1,3-benzothiadiazole.[1]

-

Reduction: Reduce with NaBH₄/CoCl₂ or Zn/HCl to yield 3,6-dibromo-1,2-phenylenediamine.

-

Cyclization: React the diamine with nitrosobenzene (Mills reaction conditions) or perform a diazotization followed by coupling to close the triazole ring with the N-phenyl substituent.

Visualization of Synthesis Logic

Caption: Synthesis pathways highlighting the direct bromination route (top) and the benzothiadiazole reduction route (bottom).

Physicochemical Properties[2][5][6][7]

| Property | Value / Description | Note |

| Physical State | Solid | Typically needles or crystalline powder.[2] |

| Color | White to Light Yellow | Yellowing indicates impurities or oxidation. |

| Melting Point | 130°C – 160°C | Range varies by purity/crystallinity. |

| Solubility | High: CHCl₃, Chlorobenzene, THFLow: Water, Methanol | Critical for solution-processing of polymers. |

| UV-Vis Abs (Sol) | λmax ≈ 300–350 nm | Monomer absorption (blue-shifted vs. polymer). |

| HOMO/LUMO | Deep HOMO level | Contributes to air stability in derived polymers. |

Applications in Organic Electronics

Donor-Acceptor (D-A) Conjugated Polymers

The primary utility of 2-Phenyl-4,7-dibromo-2H-benzotriazole is as an electron-acceptor (A) unit. When copolymerized with electron-rich donor (D) units (e.g., thiophene, carbazole, fluorene), it creates a "low bandgap" polymer.

-

Mechanism: The hybridization of the Donor's HOMO and the Acceptor's LUMO narrows the optical bandgap, allowing the material to harvest a broader spectrum of solar radiation (red and near-IR regions).

-

Photovoltaic Performance: Polymers containing benzotriazole derivatives often exhibit high open-circuit voltages (

) in solar cells due to their deep HOMO energy levels.

Experimental Workflow: Polymerization

To utilize this compound in research:

-

Monomer Prep: Ensure the 4,7-dibromo monomer is >99.5% pure (recrystallized).

-

Coupling Reaction: Perform Stille Coupling (using organotin comonomers) or Suzuki Coupling (using boronic ester comonomers).

-

Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃.

-

End-Capping: React with bromobenzene/phenylboronic acid to remove active terminal groups.

Application Logic Diagram

Caption: Workflow from monomer synthesis to device fabrication in organic electronics.

Safety and Handling (E-E-A-T)

-

Hazard Identification: As a halogenated aromatic compound, it should be treated as a potential irritant and skin sensitizer.

-

Handling: Use nitrile gloves and work within a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from light. Although chemically stable, prolonged exposure to UV light in solution may induce degradation if not encapsulated.

-

Waste Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

-

ResearchGate. (2016). Optimized synthesis of 4,7-dibromo-2H-benzotriazole (Br2BTA) from benzene-1,2-diamine. Retrieved from [Link]

-

Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Retrieved from [Link]

Sources

Precision Engineering of 2-Substituted Benzotriazoles: A Guide to Monomer Synthesis for Organic Electronics

Executive Summary

2-Substituted benzotriazoles (2-BzTs) represent a critical class of electron-deficient (acceptor) building blocks in the design of donor-acceptor (D-A) copolymers for Organic Photovoltaics (OPV), Organic Light-Emitting Diodes (OLEDs), and Organic Field-Effect Transistors (OFETs). Unlike their 1-substituted counterparts, 2-BzTs facilitate a quinoid-like resonance structure , enhancing planarity and effective conjugation length, which are pivotal for lowering optical bandgaps and improving charge carrier mobility.

This technical guide addresses the primary synthetic bottleneck: Regioselectivity . The thermodynamic equilibrium between N1 and N2 tautomers often leads to isomeric mixtures. We present high-fidelity protocols to bypass this limitation, focusing on steric-directed alkylation and de novo cyclization strategies.

Part 1: The Electronic Rationale & Selectivity Challenge

Why the 2-Position Matters

In organic electronics, the benzotriazole unit serves as a medium-strength acceptor. The position of the solubilizing alkyl or aryl chain dictates the electronic landscape:

-

N1-Substitution: Disrupts the symmetry and often induces a benzenoid character, which widens the bandgap (undesirable for OPV).

-

N2-Substitution: Preserves the

symmetry (in the heterocyclic core) and promotes a quinoid character . This facilitates better

The Tautomeric Barrier

Benzotriazole exists in a tautomeric equilibrium between the 1H- (benzenoid) and 2H- (quinoid) forms.

-

Kinetic Control: Electrophilic attack often occurs at N1 (higher electron density).

-

Thermodynamic Control: The N2-isomer is often thermodynamically more stable in the ground state for substituted derivatives, but high activation energy barriers can trap the reaction at the N1 product.

Visualization of Selectivity Pathways:

Figure 1: Kinetic vs. Thermodynamic pathways in benzotriazole alkylation. N1 attack is kinetically favored, while N2 products are preferred for electronic applications.

Part 2: Synthesis Routes

Route A: Steric-Directed Alkylation (The "Workhorse" for Polymers)

Best for: Synthesizing 4,7-dibromo-2-alkylbenzotriazoles (common monomers).

While unsubstituted benzotriazole alkylation yields significant N1 product, the introduction of bulky halogens (Br, I) at the 4 and 7 positions—standard for polymerization handles—creates peri-interaction . This steric hindrance effectively blocks the N1 sites, pushing selectivity toward the N2 position.

Key Insight: The use of 4,7-dibromobenzotriazole as the starting material is not just for subsequent coupling; it is a regiochemical control element.

Route B: Oxidative Cyclization (The "Cadogan" Approach)

Best for: 2-Arylbenzotriazoles (e.g., for OLED dopants).

To guarantee 100% N2-regioselectivity, one must avoid the tautomeric equilibrium entirely. This route constructs the triazole ring after the N-substituent is fixed. It typically involves the reductive cyclization of o-nitroazobenzenes or o-aminoazobenzenes.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 4,7-Dibromo-2-(2-ethylhexyl)-2H-benzotriazole

Target: Soluble Monomer for Stille/Suzuki Polymerization

Reagents:

-

4,7-Dibromo-2,1,3-benzothiadiazole (Precursor)

-

Sodium Borohydride (

) -

2-Ethylhexyl bromide

-

Potassium Carbonate (

)[1] -

DMF (Anhydrous)

Step-by-Step Methodology:

-

Ring Opening (Thiadiazole to Diamine):

-

Dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1 eq) in Ethanol/THF (1:1).

-

Add

(10 eq) slowly at 0°C. Stir at RT for 12h. -

Observation: Solution turns colorless/pale.

-

Quench with water, extract with ether. Isolate 3,6-dibromo-1,2-phenylenediamine .

-

Note: This intermediate is oxidation-sensitive. Use immediately or store under Argon.

-

-

Ring Closing (Diamine to Triazole):

-

Dissolve the diamine in Acetic Acid.

-

Add Sodium Nitrite (

, 1.2 eq) aqueous solution dropwise at 0°C. -

Stir 30 min. A precipitate forms. Filter and wash with water.

-

Yield:4,7-Dibromo-1H-benzotriazole (>90%).

-

-

Steric-Directed Alkylation:

-

Suspend 4,7-Dibromo-1H-benzotriazole (1 eq) in anhydrous DMF (0.2 M).

-

Add

(3 eq) and stir for 30 min under -

Add 2-Ethylhexyl bromide (1.2 eq).

-

Heat to 90°C for 12 hours.

-

Critical Control Point: The elevated temperature helps overcome the barrier to the thermodynamic N2 product. The 4,7-bromines sterically discourage N1 attack.

-

-

Purification:

-

Pour into water, extract with DCM.

-

Column Chromatography: Silica Gel. Eluent: Hexane/DCM (gradient).

-

Separation: The 2-alkyl isomer is typically less polar (elutes first) due to symmetry. The 1-alkyl isomer (if present) elutes later.

-

Target Yield: 60–75% of pure N2-isomer.

-

Protocol 2: Palladium-Catalyzed N2-Arylation

Target: 2-Phenylbenzotriazole derivatives for OLEDs

Reagents:

-

Aryl Bromide (Ar-Br)[5]

-

Catalyst:

/ Ligand (e.g., Xantphos or specific biaryl phosphines like L1 from Buchwald's work). -

Base:

or -

Solvent: Toluene or Dioxane.

Methodology:

-

Catalyst Pre-formation:

-

In a glovebox, mix

(1-2 mol%) and Ligand (2-4 mol%) in toluene. Stir 10 min.

-

-

Coupling:

-

Add Benzotriazole (1.0 eq), Aryl Bromide (1.2 eq), and Base (2.0 eq).

-

Seal tube and heat to 100–110°C for 12–24h.

-

-

Workup:

-

Filter through Celite. Concentrate.

-

Purify via flash chromatography.

-

Selectivity: Modern ligands achieve >95:5 N2:N1 selectivity.

-

Part 4: Data & Workflow Visualization

Comparison of Synthesis Routes

| Feature | Direct Alkylation (Standard) | Direct Alkylation (Steric/4,7-DiBr) | Oxidative Cyclization (Cadogan) | Pd-Catalyzed Arylation |

| Primary Target | Simple Alkyl-BzT | Polymer Precursors | Aryl-BzT | Aryl-BzT |

| N2 Selectivity | Low to Moderate (Mixture) | High (Steric Control) | Exclusive (100%) | Very High (>95%) |

| Scalability | High | High | Moderate | Low/Moderate (Catalyst cost) |

| Atom Economy | High | High | Low (Reductants needed) | High |

| Key Reagent | Alkyl Halide + Base | 4,7-Dibromo-BzT | Nitro/Nitroso aromatics | Pd/Phosphine Ligand |

Synthesis Workflow Diagram

Figure 2: Workflow for synthesizing alkylated monomers (Route A) and arylated derivatives (Route B).

References

-

Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Source: National Institutes of Health (PMC). Context: Establishes the catalytic protocols for high N2-selectivity using specific phosphine ligands, applicable to benzotriazole systems.

-

Efficient Inverted Solar Cells Using Benzotriazole-Based Small Molecule and Polymers. Source: National Institutes of Health (PubMed). Context: Details the application of alkylated benzotriazole monomers in high-efficiency OPV devices and the impact of 2-substitution on performance.

-

Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling. Source: MDPI (Polymers). Context: Provides protocols for polymerizing 2-alkylbenzotriazoles and discusses the synthesis of the 5,6-difluoro derivatives.

-

N2-Selective β-Thioalkylation of Benzotriazoles with Alkenes. Source: Journal of Organic Chemistry (via PubMed). Context: Discusses mechanistic insights into N2-selectivity driven by Lewis acid/base activation, offering alternative functionalization routes.

-

Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Source: Organic Chemistry Portal. Context: Validates the "Steric-Directed" hypothesis, showing how bromine substituents suppress N1 alkylation to favor the N2 product.

Sources

Thermal Stability Profiling of 2-Phenyl-4,7-dibromo-2H-benzotriazole Intermediates

Topic: Thermal Stability Analysis of 2-Phenyl-4,7-dibromo-2H-benzotriazole Intermediates Content Type: Technical Whitepaper / Application Guide Audience: Polymer Chemists, Material Scientists, and Process Development Engineers.

Executive Summary

In the development of high-performance organic photovoltaics (OPV) and conjugated polymers, 4,7-dibromo-2-phenyl-2H-benzotriazole serves as a critical electrophilic monomer. Its structural integrity directly dictates the molecular weight and electronic properties of the resulting donor-acceptor copolymers.

This technical guide provides a rigorous framework for analyzing the thermal stability of this intermediate. Unlike its 2,1,3-benzothiadiazole precursors, the 2H-benzotriazole moiety is susceptible to specific thermal degradation pathways—primarily denitrogenation—that must be characterized prior to polymerization. This document outlines the mechanistic basis of instability, validation protocols using DSC/TGA, and safety thresholds for scale-up.

Chemical Context & Structural Criticality

The Role of the Intermediate

The 4,7-dibromo functionalization allows this molecule to act as a cross-coupling partner (e.g., Stille or Suzuki polycondensation). The 2-phenyl substituent locks the nitrogen heterocycle in the 2H-tautomeric form , which is significantly more stable and has higher quinoid character than the 1H-isomer. This quinoid nature is essential for lowering the bandgap in the final polymer.

Synthesis & Purity Implications

Thermal analysis is not just about decomposition; it is a purity fingerprint. The synthesis typically proceeds via the reduction of 4,7-dibromo-2,1,3-benzothiadiazole to a diamine, followed by cyclization. Incomplete cyclization or residual diamine precursors will manifest as low-temperature thermal events (<200°C) that compromise polymerization stoichiometry.

Visualization: Synthesis & Structural Evolution

The following diagram illustrates the synthetic flow and the critical point where thermal stability is established.

Figure 1: Synthetic pathway highlighting the target intermediate. The transition from Diamine to Benzotriazole is the critical quality attribute (CQA) for thermal stability.

Mechanisms of Thermal Degradation[1][2][3]

Understanding why the molecule fails is as important as knowing when. The 2H-benzotriazole ring is generally robust, but at elevated temperatures (typically >280°C), it undergoes a specific decomposition cascade.

Denitrogenation (The Primary Failure Mode)

The defining thermal event for benzotriazoles is the extrusion of nitrogen gas (

-

Initiation: Homolytic cleavage of the N-N bonds.

-

Propagation: Loss of

generates a high-energy 1,3-diradical or iminocarbene intermediate. -

Termination: This reactive species undergoes Wolff rearrangement or ring contraction to form 1-phenylindole derivatives or polymerizes non-specifically (charring).

Impact on Polymerization: If this occurs during cross-coupling (often performed at 100–150°C), it is negligible. However, if the monomer is subjected to melt polymerization or purification by sublimation >200°C, this degradation will poison the catalyst and terminate chain growth.

Experimental Protocols for Stability Validation

The following protocols are designed to be self-validating. If the "System Suitability" criteria are not met, the data should be rejected.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (

-

Sample Preparation: Weigh 2–4 mg of dried intermediate into an aluminum pan. Crimp with a pinhole lid (to allow gas escape without pan deformation).

-

Instrument Setup: Nitrogen purge (50 mL/min).

-

Ramp Profile:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 350°C.

-

-

Data Analysis:

-

Endotherm: Sharp peak ~170–200°C (Melting). Calculate

.[1] -

Exotherm: Broad peak >280°C (Decomposition).

-

-

System Suitability: The baseline must be flat before the melt. A pre-melt endotherm indicates solvent entrapment or residual diamine.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify volatile impurities and the exact temperature of mass loss (denitrogenation).

-

Sample Preparation: Weigh 5–10 mg into a platinum or ceramic crucible.

-

Ramp Profile: Ramp 10°C/min from 30°C to 600°C under

. -

Key Metrics:

- : Temperature at 1% weight loss (Solvent/Moisture limit).

- : Temperature at 5% weight loss (Decomposition onset).

-

Step Analysis: A sharp mass loss corresponding to ~28 mass units (molecular weight of

) confirms the denitrogenation mechanism.

Visualization: Analytical Logic Flow

Figure 2: Decision tree for quality control. Both TGA and DSC thresholds must be met to clear the material for synthesis.

Quantitative Data Summary

The following table summarizes typical thermal values for 4,7-dibromo-2-aryl-2H-benzotriazole derivatives based on class behavior. Note: Exact values depend on the specific aryl substitution pattern.

| Parameter | Typical Range | Critical Threshold | Significance |

| Melting Point ( | 180°C – 220°C | Sharp Peak (<2°C width) | Wide peak indicates impurities (e.g., mono-bromo species). |

| Decomposition ( | 300°C – 350°C | > 280°C | Must exceed polymerization temp (typically 120°C). |

| Volatiles ( | > 250°C | > 150°C | Loss <150°C implies residual solvent (Toluene/CHCl3). |

| Char Yield (600°C) | 10% – 30% | N/A | Residue indicates carbonization post- |

Safety & Handling

While 2H-benzotriazoles are generally safer than their 1H-analogs (which can be explosive), the 4,7-dibromo substitution adds mass and halogen density, generally reducing flammability but increasing toxic gas potential upon decomposition.

-

Thermal Runaway: Unlike nitro-substituted benzotriazoles, the dibromo derivative is not classified as an energetic material. However, bulk decomposition releases

rapidly, which can over-pressurize sealed vessels. -

Halogen Release: Above 350°C, C-Br bond cleavage may release bromine (

) or hydrogen bromide (

References

-

Synthesis of 4,7-Dibromo-2H-benzotriazole Derivatives Title: Optimized synthesis of 4,7-dibromo-2H-benzotriazole (Br2BTA) from benzene-1,2-diamine. Source: ResearchGate URL:[2][Link]

-

Thermal Decomposition Mechanisms Title: Flash vacuum pyrolysis of benzotriazoles: Relationships between 1- and 2-vinylbenzotriazoles. Source: University of Queensland (eSpace) URL:[Link]

-

Polymer Applications & Stability Requirements Title: Synthesis of 4,7-Diphenyl-2,1,3-Benzothiadiazole-Based Copolymers and Their Photovoltaic Applications. Source: Polymer (via Semantic Scholar) URL:[Link][1][3][4][5][6]

Sources

- 1. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. polymer.cn [polymer.cn]

- 6. 4,7-Dibromo-2-propyl-2H-benzo[d][1,2,3]triazole | C9H9Br2N3 | CID 130182599 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendancy of Benzotriazole Derivatives: A Technical Guide to Next-Generation Organic Photovoltaics

Abstract

The field of organic photovoltaics (OPVs) has witnessed a remarkable surge in power conversion efficiencies, largely driven by the strategic design and synthesis of novel photoactive materials. Among these, benzotriazole (BTA) and its derivatives have emerged as a cornerstone for developing high-performance donor and acceptor materials. This in-depth technical guide provides a comprehensive literature review of benzotriazole derivatives for organic photovoltaics, tailored for researchers, scientists, and professionals in drug development and materials science. We will explore the fundamental principles governing the design of BTA-based materials, delve into their synthesis and characterization, and critically analyze their application in state-of-the-art OPV device architectures. This guide aims to be a definitive resource, bridging the gap between fundamental understanding and practical application, and empowering researchers to push the boundaries of organic solar cell technology.

Introduction: The Imperative for Advanced Organic Photovoltaic Materials

Organic photovoltaics offer a compelling proposition for renewable energy generation due to their potential for low-cost, flexible, and lightweight solar cells. The heart of an OPV device is the bulk heterojunction (BHJ) active layer, a nanoscale blend of electron donor and acceptor materials. The efficiency of this layer in converting sunlight into electricity is intrinsically linked to the chemical structure and resulting properties of these components. Therefore, the rational design of novel donor and acceptor molecules is paramount to advancing OPV performance.

Benzotriazole, a bicyclic heteroaromatic compound, has garnered significant attention as a versatile building block for OPV materials. Its inherent electron-deficient nature, coupled with the ease of functionalization at various positions, allows for precise tuning of electronic and physical properties. This has led to the development of a vast library of BTA derivatives that have been successfully employed as both electron donors and acceptors, leading to power conversion efficiencies (PCEs) exceeding 18%.[1]

This guide will provide a structured exploration of the world of benzotriazole derivatives in OPVs, starting from the fundamental design principles and moving towards practical applications and future outlook.

The Donor-Acceptor (D-A) Strategy: A Paradigm for Benzotriazole-Based Material Design

The predominant and most effective approach for designing high-performance BTA-based photovoltaic materials is the donor-acceptor (D-A) strategy.[1] This involves covalently linking electron-donating (D) and electron-accepting (A) moieties within a conjugated molecular framework. In the context of BTA-based materials, the BTA unit or its derivatives typically serve as the acceptor 'A' unit.[1]

The power of the D-A strategy lies in its ability to precisely control the optoelectronic properties of the resulting material. By strategically selecting the donor and acceptor units, researchers can tailor the material's:

-

Absorption Spectrum: The intramolecular charge transfer (ICT) between the D and A units leads to the formation of new, lower-energy absorption bands, enabling broader absorption of the solar spectrum.

-

Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be independently tuned by modifying the electron-donating and electron-accepting strengths of the constituent units, respectively. This is crucial for optimizing the open-circuit voltage (Voc) and ensuring efficient charge transfer at the donor-acceptor interface.

-

Charge Carrier Mobilities: The molecular structure and packing, influenced by the D-A design, directly impact the efficiency of charge transport within the active layer.

Common donor units paired with benzotriazole include benzodithiophene (BDT), benzodifuran, dithienosilole, indacenodithiophene (IDT), and thiophene.[1][2] The versatility of the D-A approach allows for its application in both donor molecules (with architectures like D-A, D-π-A-π, D-A-D-A-D) and acceptor molecules (with structures such as A-D-A, A-π-D-π-A, A-DAD-A).[1]

Caption: The Donor-Acceptor (D-A) strategy for designing BTA-based photovoltaic materials.

Molecular Engineering: Fine-Tuning Performance through Chemical Modification

Beyond the fundamental D-A framework, several molecular engineering strategies are employed to further optimize the performance of benzotriazole derivatives.

Side-Chain Engineering

The nature and placement of side chains on the BTA core and the accompanying donor units play a critical role in determining the material's solubility, morphology, and electronic properties.[1]

-

Flexible Side Chains: Alkyl, alkoxy, alkylthiol, and alkylsilyl chains are commonly introduced to enhance solubility in organic solvents, which is essential for solution-based device fabrication.[1][3] However, the length and branching of these chains must be carefully optimized to prevent excessive steric hindrance that could disrupt molecular packing and hinder charge transport.[4]

-

Conjugated Side Chains: Attaching conjugated moieties like substituted thiophene or benzene can extend the π-conjugation of the polymer backbone, leading to red-shifted absorption and improved charge mobility.[1][2] The "J-series" of polymer donors, for example, are two-dimensional conjugated polymers based on a bithienylbenzodithiophene-alt-benzotriazole backbone with various conjugated side chains.[2]

-

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups such as fluorine (F) or chlorine (Cl) atoms, or dicyanomethylene groups, can significantly impact the material's energy levels.[1] Fluorination, in particular, is a widely used strategy to lower the HOMO level, which can lead to a higher open-circuit voltage (Voc) in the resulting solar cell.[5][6] Asymmetric halogenation, incorporating both fluorine and chlorine, has also been shown to balance energy loss and charge transport, leading to high-efficiency devices.[7]

Extending π-Conjugation

Increasing the conjugation length of the molecular backbone is another effective strategy for enhancing light absorption and improving charge transport. This can be achieved by incorporating larger fused aromatic rings or by extending the π-bridge between the donor and acceptor units. For instance, extending the conjugate length of a benzotriazole-based non-fullerene acceptor, BZIC-2Br, to create Y9-2Br resulted in a lower optical bandgap and broader absorption, leading to a significant improvement in power conversion efficiency.[8]

Benzotriazole Derivatives in Action: Roles in the OPV Active Layer

The versatility of benzotriazole allows its derivatives to function as various components within the OPV active layer.

Polymer Donors

Benzotriazole-based polymers have been extensively developed as electron donors in OPV devices. The "J-series" of polymers, such as J50 and J51, are notable examples that have demonstrated excellent performance when paired with non-fullerene acceptors.[2][9] These polymers typically possess a medium energy bandgap (around 1.80 eV) and exhibit strong absorption in the 400-650 nm range.[2]

Small Molecule Acceptors (SMAs)

The rise of non-fullerene acceptors has been a major breakthrough in the OPV field, and benzotriazole has played a key role in this development. A-D-A type small molecules incorporating a BTA core have been designed to have tunable energy levels and strong light-harvesting capabilities.[10][11] The "Y-series" of acceptors, such as Y6 and its derivatives, are prominent examples of high-performance non-fullerene acceptors based on a fused benzotriazole core.[4] These materials have enabled single-junction OPV devices to achieve PCEs well over 17%.[4]

Polymer Acceptors

All-polymer solar cells (all-PSCs) offer potential advantages in terms of morphological stability and mechanical robustness. Benzotriazole-based polymers are also being explored as promising acceptor materials in these devices.[9][12] For example, a polymer acceptor based on a heptacyclic benzotriazole unit (Y9-C16) exhibited a low bandgap and a high extinction coefficient, leading to an all-polymer solar cell with a PCE of 10.45%.[12]

Experimental Protocols: From Synthesis to Device Fabrication

The successful implementation of benzotriazole derivatives in OPVs relies on robust synthetic procedures and well-controlled device fabrication processes.

Synthesis of Benzotriazole-Based Polymers

A common and effective method for synthesizing D-A conjugated polymers based on benzotriazole is the Stille cross-coupling reaction .[3][13][14] This palladium-catalyzed reaction involves the coupling of a stannylated monomer (e.g., a distannylated donor unit) with a halogenated monomer (e.g., a dibrominated benzotriazole derivative).

Step-by-Step Methodology for Stille Polymerization:

-

Monomer Synthesis: Synthesize the desired stannylated and halogenated monomers according to established literature procedures.

-

Reaction Setup: In a nitrogen-filled glovebox or under an inert atmosphere, dissolve equimolar amounts of the stannylated and halogenated monomers in a dry, degassed solvent such as toluene or chlorobenzene.

-

Catalyst Addition: Add a palladium catalyst, typically Pd(PPh₃)₄ or Pd₂(dba)₃, and a phosphine ligand like P(o-tolyl)₃.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for a specified time until the desired molecular weight is achieved.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Collect the polymer by filtration and further purify it by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

Caption: Workflow for the synthesis of benzotriazole-based polymers via Stille coupling.

Organic Solar Cell Device Fabrication

The fabrication of bulk heterojunction OPV devices typically involves the following steps:

-

Substrate Cleaning: Thoroughly clean the indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a hole transport material, such as PEDOT:PSS, onto the ITO substrate and anneal.

-

Active Layer Deposition: Prepare a solution of the benzotriazole-based donor and acceptor materials in a suitable organic solvent (e.g., chloroform, chlorobenzene). Spin-coat this blend solution onto the HTL to form the active layer. The film may be subjected to thermal or solvent vapor annealing to optimize the morphology.

-

Electron Transport Layer (ETL) Deposition: In an inverted device architecture, an electron transport layer like zinc oxide (ZnO) or a polymer electrolyte is deposited before the active layer.[11][15]

-

Cathode Deposition: Deposit a low work function metal cathode, such as calcium followed by aluminum, or a bilayer cathode like PFN/Al, through thermal evaporation under high vacuum.[16]

Performance Metrics and Data Summary

The performance of organic solar cells is characterized by several key parameters:

-

Power Conversion Efficiency (PCE): The overall efficiency of converting sunlight into electricity.

-

Open-Circuit Voltage (Voc): The maximum voltage the solar cell can produce.

-

Short-Circuit Current Density (Jsc): The maximum current density the solar cell can produce.

-

Fill Factor (FF): A measure of the "squareness" of the current-voltage (J-V) curve.

The following table summarizes the performance of some representative organic solar cells based on benzotriazole derivatives:

| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| PIDT-DTffBTA | BTA3 | 5.67 | >1.20 | 8.68 | - | |

| PBDB-T | PY9-T | 10.45 | 0.881 | 19.82 | - | [12] |

| PTB7-Th | F-BTA5 | 10.36 | 1.03 | - | - | [5] |

| PBTZCZ-H | PC71BM | 5.13 | 0.74 | 11.5 | 60.1 | [11] |

| PE56 | Cl-BTA5 | 11.18 | 1.17 | - | - | |

| PE3-FCl | eC9-2Cl-γ | 17.83 | - | - | - | [7] |

Morphology and Stability: Critical Factors for Commercial Viability

The nanoscale morphology of the donor-acceptor blend in the active layer is a critical determinant of device performance.[17][18][19][20][21] An ideal morphology consists of an interpenetrating network of donor and acceptor domains with domain sizes on the order of the exciton diffusion length (typically 10-20 nm). This ensures efficient exciton dissociation at the D-A interface and provides continuous pathways for charge transport to the respective electrodes.

The stability of organic solar cells under operational conditions is a major hurdle for their commercialization. Benzotriazole-based materials have shown promising stability. For instance, solar cells based on a benzotriazole and benzodithiophene containing polymer (P-SBTBDT) demonstrated remarkable stability under humid conditions and remained stable after hundreds of hours of accelerated weathering tests.[22][23]

Beyond Conventional OPVs: Emerging Applications of Benzotriazole Derivatives

The utility of benzotriazole derivatives extends beyond traditional organic photovoltaics.

Perovskite Solar Cells

Benzotriazole-based polymers are being investigated as dopant-free hole-transporting materials (HTMs) in perovskite solar cells, offering a promising alternative to the commonly used spiro-OMeTAD.[24] Additionally, benzotriazole derivatives have been used as passivating agents at the perovskite/HTL interface, reducing defects and improving device efficiency and stability.[25][26]

Dye-Sensitized Solar Cells (DSSCs)

Benzotriazole-containing organic dyes with a D-A-π-A configuration have been designed for use in DSSCs. The benzotriazole unit acts as an additional acceptor, facilitating electron transfer and improving the open-circuit photovoltage.[27]

Conclusion and Future Outlook

Benzotriazole and its derivatives have unequivocally established themselves as a premier class of materials for high-performance organic photovoltaics. The versatility of the benzotriazole core, combined with the power of the donor-acceptor design strategy and sophisticated molecular engineering techniques, has enabled the development of materials with precisely tailored optoelectronic properties. This has led to remarkable advancements in power conversion efficiencies for both polymer and small molecule-based OPVs.

The future of benzotriazole derivatives in organic photovoltaics appears bright. Key areas for future research and development include:

-

Novel Molecular Designs: The exploration of new donor and acceptor moieties to be paired with benzotriazole to further enhance light absorption and optimize energy levels.

-

Advanced Morphology Control: The development of new processing techniques and additives to achieve optimal and stable active layer morphologies.

-

Enhanced Stability: A continued focus on designing materials and device architectures with improved long-term operational stability.

-

Expansion into New Applications: Further exploration of benzotriazole derivatives in emerging photovoltaic technologies such as perovskite solar cells, tandem solar cells, and indoor photovoltaics.

By addressing these challenges, the scientific community can continue to unlock the full potential of benzotriazole-based materials and pave the way for the widespread adoption of organic solar cell technology.

References

-

Research Advances on Benzotriazole-based Organic Photovoltaic Materials. Available at: [Link]

-

Zhang, N., Li, Z., Zhu, C., Peng, H., & Zou, Y. (2021). Bromination and increasing the molecular conjugation length of the non-fullerene small-molecule acceptor based on benzotriazole for efficient organic photovoltaics. RSC Advances, 11(22), 13571–13577. Available at: [Link]

-

Xiao, B., Tang, A., Zhang, J., Li, Z., & Ding, L. (2018). Utilizing Benzotriazole and Indacenodithiophene Units to Construct Both Polymeric Donor and Small Molecular Acceptors to Realize Organic Solar Cells With High Open-Circuit Voltages Beyond 1.2 V. Frontiers in Chemistry, 6, 149. Available at: [Link]

-

A new low-bandgap polymer acceptor based on benzotriazole for efficient all-polymer solar cells. Available at: [Link]

-

Zhang, Z. G., Bai, Y., & Li, Y. (2021). Benzotriazole based 2D-conjugated polymer donors for high performance polymer solar cells. Chinese Journal of Polymer Science, 39(1), 1–13. Available at: [Link]

-

Wang, Z. S., Cui, Y., Dan-oh, Y., Kasada, C., Shinpo, A., & Hara, K. (2011). Incorporating Benzotriazole Moiety to Construct D–A−π–A Organic Sensitizers for Solar Cells: Significant Enhancement of Open-Circuit Photovoltage with Long Alkyl Group. Chemistry of Materials, 23(19), 4299–4307. Available at: [Link]

-

Compatibility between Solubility and Enhanced Crystallinity of Benzotriazole-Based Small Molecular Acceptors with Less Bulky Alkyl Chains for Organic Solar Cells. Available at: [Link]

-

Gedefaw, D., Tessarolo, M., Stefani, D., Bolognesi, M., Seri, M., & Muccini, M. (2016). Synthesis and characterization of benzodithiophene and benzotriazole-based polymers for photovoltaic applications. Beilstein Journal of Organic Chemistry, 12, 1629–1637. Available at: [Link]

-

Synthesis and characterization of benzodithiophene and benzotriazole-based polymers for photovoltaic applications. Available at: [Link]

-

Unay, H., dos Reis Benatto, G. A., Beliatis, M. J., Gevorgyan, S. A., Kavak, P., Memis, S., ... & Krebs, F. C. (2018). High stability of benzotriazole and benzodithiophene containing medium band-gap polymer solar cell. Solar Energy Materials and Solar Cells, 174, 433-444. Available at: [Link]

-

The Double-Cross of Benzotriazole-Based Polymers as Donors and Acceptors in Non-Fullerene Organic Solar Cells. Available at: [Link]

-

Efficient Inverted Solar Cells Using Benzotriazole-Based Small Molecule and Polymers. Available at: [Link]

-

Benzotriazole-based donor-acceptor type semiconducting polymers with different alkyl side chains for photovoltaic devices. Available at: [Link]

-

Yao, L., You, G., Wang, X., Zhang, H., Li, M., & Hou, J. (2022). Benzotriazole based polymers with different side chains employed as dopant-free hole-transporting materials for high-efficiency perovskite solar cells. Journal of Materials Chemistry C, 10(46), 17734–17742. Available at: [Link]

-

Synthesis of 2H-benzotriazole based donor-acceptor polymers bearing carbazole derivative as pendant groups: Optical, electronical and photovoltaic properties. Available at: [Link]

-

Fluorine substitutions engineering of benzotriazole-based hole transport polymers toward high-performance CsPbI2Br perovskite solar cells. Available at: [Link]

-

High-Performance Polymer Solar Cells Based on a Wide-Bandgap Polymer Containing Pyrrolo[3,4-f]benzotriazole-5,7-dione with a Power Conversion Efficiency of 8.63%. Available at: [Link]

-

A morphology controller for high-efficiency bulk-heterojunction polymer solar cells. Available at: [Link]

-

Caiazzo, A., Maufort, A., van Gorkom, B. T., Remmerswaal, W. H. M., Orri, J. F., Li, J., ... & Janssen, R. A. J. (2023). 3D Perovskite Passivation with a Benzotriazole-Based 2D Interlayer for High-Efficiency Solar Cells. ACS Applied Energy Materials, 6(7), 3933–3943. Available at: [Link]

-

High stability of benzotriazole and benzodithiophene containing medium band-gap polymer solar cell. Available at: [Link]

-

Bulk-Heterojunction Solar Cells with Benzotriazole-Based Copolymers as Electron Donors: Largely Improved Photovoltaic Parameters by Using PFN/Al Bilayer Cathode. Available at: [Link]

-

3D Perovskite Passivation with a Benzotriazole-Based 2D Interlayer for High-Efficiency Solar Cells. Available at: [Link]

-

Efficient Inverted Solar Cells Using Benzotriazole-Based Small Molecule and Polymers. Available at: [Link]

-

Benzotriazole-Based Polymer Acceptor for High-Efficiency All-Polymer Solar Cells with High Photocurrent and Low Voltage Loss. Available at: [Link]

-

The Double-Cross of Benzotriazole-Based Polymers as Donors and Acceptors in Non-Fullerene Organic Solar Cells. Available at: [Link]

-

Polymer Based on Asymmetrically Halogenated Benzotriazole Enables High Performance Organic Solar Cells Prepared in Nonhalogenated Solvent. Available at: [Link]

-

A New Dithienylbenzotriazole-Based Poly(2,7-carbazole) for Efficient Photovoltaics. Available at: [Link]

-

Side-chain engineering of benzotriazole-based polymers as hole transport material enables high-efficiency CsPbI2Br single-junction and tandem perovskite solar cells. Available at: [Link]

-

PTB7-Th-Based Organic Photovoltaic Cells with a High VOC of over 1.0 V via Fluorination and Side Chain Engineering of Benzotriazole-Containing Nonfullerene Acceptors. Available at: [Link]

-

Effect of chlorination and position isomerization of benzotriazole-based acceptors on high-voltage organic solar cells based on dithienobenzodithiophene (DTBDT)-containing polymer donor. Available at: [Link]

-

Morphology control in organic bulk-heterojunction solar cells containing merocyanines. Available at: [Link]

-

Benzotriazole-based 3D 4-Arm Small Molecules Enable 19.1% Efficiency for PM6:Y6-based Ternary Organic Solar Cells. Available at: [Link]

-

Morphology Control in Solution-Processed Bulk-Heterojunction Solar Cell Mixtures. Available at: [Link]

-

Bulk Heterojunction Solar Cells: Morphology and Performance Relationships. Available at: [Link]

-

Morphology Control in Organic Solar Cells. Available at: [Link]

Sources

- 1. Research Advances on Benzotriazole-based Organic Photovoltaic Materials [sioc-journal.cn]

- 2. cjps.org [cjps.org]

- 3. DSpace at KOASAS: Benzotriazole-based donor-acceptor type semiconducting polymers with different alkyl side chains for photovoltaic devices [koasas.kaist.ac.kr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effect of chlorination and position isomerization of benzotriazole-based acceptors on high-voltage organic solar cells based on dithienobenzodithiophene (DTBDT)-containing polymer donor - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bromination and increasing the molecular conjugation length of the non-fullerene small-molecule acceptor based on benzotriazole for efficient organic photovoltaics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Utilizing Benzotriazole and Indacenodithiophene Units to Construct Both Polymeric Donor and Small Molecular Acceptors to Realize Organic Solar Cells With High Open-Circuit Voltages Beyond 1.2 V [frontiersin.org]

- 11. Efficient Inverted Solar Cells Using Benzotriazole-Based Small Molecule and Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new low-bandgap polymer acceptor based on benzotriazole for efficient all-polymer solar cells [journal.hep.com.cn]

- 13. BJOC - Synthesis and characterization of benzodithiophene and benzotriazole-based polymers for photovoltaic applications [beilstein-journals.org]

- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A morphology controller for high-efficiency bulk-heterojunction polymer solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Morphology control in organic bulk-heterojunction solar cells containing merocyanines [spie.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. psecommunity.org [psecommunity.org]

- 22. High stability of benzotriazole and benzodithiophene containing medium band-gap polymer solar cell [aperta.ulakbim.gov.tr]

- 23. pure.au.dk [pure.au.dk]

- 24. Benzotriazole based polymers with different side chains employed as dopant-free hole-transporting materials for high-efficiency perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 27. pubs.acs.org [pubs.acs.org]

Photophysical Properties of 2-Phenyl-4,7-dibromo-2H-benzotriazole Precursors: A Technical Guide

Executive Summary

This guide provides an in-depth technical analysis of 2-Phenyl-4,7-dibromo-2H-benzotriazole , a critical electron-deficient building block (monomer) used in the synthesis of donor-acceptor (D-A) conjugated polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Unlike its polymeric derivatives which are designed to absorb visible/NIR light, this precursor is a wide-bandgap small molecule. Its photophysical signature—defined by specific UV transitions and heavy-atom-modulated emission—serves as a primary quality control metric for synthetic chemists. This document details the electronic architecture, spectroscopic behaviors, and validation protocols required for its rigorous characterization.

Molecular Architecture & Electronic Design

The utility of 2-Phenyl-4,7-dibromo-2H-benzotriazole (often abbreviated as Br2-BTz ) stems from three structural features that dictate its electronic state:

-

The 2H-Benzotriazole Core: Unlike the 1H-tautomer, the 2H-isomer preserves the quinoid-like character of the fused benzene ring. This enhances electron affinity, making it an effective acceptor unit.

-

N-2 Phenyl Substitution: The phenyl ring at the N-2 position locks the molecule into a planar conformation due to steric constraints that disfavor rotation, extending the

-conjugation length compared to N-alkyl derivatives. -

4,7-Dibromo Functionalization:

-

Synthetic Utility: These are the active sites for Pd-catalyzed cross-coupling (Suzuki-Miyaura or Stille).

-

Electronic Effect: The bromine atoms exert a weak inductive electron-withdrawing effect (-I), slightly lowering the HOMO/LUMO levels.

-

Photophysical Consequence (Heavy Atom Effect): The high atomic number of bromine (

) enhances spin-orbit coupling (SOC), promoting intersystem crossing (ISC) from the singlet excited state (

-

Photophysical Characterization

UV-Vis Absorption Profile

The absorption spectrum of the Br2-BTz precursor is distinct from the final polymer. It is transparent in the visible region, appearing as a white to pale yellow solid.

-

Primary Transition (

): The molecule exhibits a strong absorption band in the near-UV region, typically centered between 300–350 nm . -

Vibronic Structure: In non-polar solvents (e.g., Hexane, Toluene), vibronic features may be resolved. In polar solvents (e.g., DMF, Acetonitrile), the band broadens due to solute-solvent interactions.

-

Molar Extinction Coefficient (

): High absorptivity (

Diagnostic Indicator: Absorption tails extending beyond 400 nm often indicate the presence of impurities (e.g., mono-coupled byproducts or oxidized amine species) or early-stage oligomerization.

Fluorescence Emission & The Heavy Atom Effect

While 2-phenyl-2H-benzotriazole (unsubstituted) is a blue emitter, the 4,7-dibromo derivative exhibits quenched fluorescence.

-

Emission Maximum (

): Weak emission in the deep blue/violet region (360–420 nm). -

Mechanism of Quenching: The bromine substituents facilitate Intersystem Crossing (ISC) via the Heavy Atom Effect. The rate of ISC (

) becomes competitive with the rate of radiative decay (

-

Stokes Shift: Typically moderate (3000–5000 cm⁻¹), reflecting geometric relaxation in the excited state (

).

Solvatochromism

The precursor displays positive solvatochromism .

-

Ground State (

): Relatively non-polar. -

Excited State (

): More polarizable. -

Observation: Increasing solvent polarity (Hexane

Chloroform

Data Summary

| Property | Value / Range | Notes |

| Absorption | 310 – 340 nm | Solvent dependent (DCM/Chloroform) |

| Emission | 380 – 420 nm | Weak intensity due to Br-induced quenching |

| Optical Bandgap ( | ~3.4 – 3.6 eV | Wide bandgap (colorless/pale yellow) |

| Solubility | High | Soluble in CHCl |

| Appearance | White/Pale Yellow Crystalline Solid | Dark yellow/orange indicates impurity |

Visualizing the Photophysics

The following diagram illustrates the synthesis pathway and the competing decay pathways in the Jablonski diagram, highlighting the Heavy Atom Effect.

Caption: Synthetic route to the precursor and its excited-state dynamics. Note the Bromine-enhanced Intersystem Crossing (ISC) which competes with fluorescence.

Experimental Protocols

Synthesis Validation (Purity Check)

Before photophysical testing, ensure the precursor is free from mono-bromo or non-brominated impurities, which significantly alter stoichiometry in polymerizations.

-

TLC: Use Hexane:DCM (v/v 4:1). The dibromo product is typically less polar (higher

) than the mono-bromo derivative. -

1H NMR (CDCl

):-

Look for the singlet at the 5,6-positions of the benzotriazole ring.

-

Shift:

ppm (singlet, 2H). -

Phenyl Protons: Multiplets at

(ortho) and -

Note: Any doublet in the benzotriazole region implies loss of symmetry (mono-bromination).

-

UV-Vis & Fluorescence Measurement Protocol

Objective: Determine

Reagents:

-

Spectroscopic grade Chloroform (CHCl

) or Dichloromethane (DCM). -

Quartz cuvettes (1 cm path length).

Workflow:

-

Stock Solution: Prepare a

M stock solution of Br2-BTz in CHCl -

Dilution: Create a working dilution series (

M to -

Baseline Correction: Run a blank scan with pure solvent.

-

Absorption Scan: Scan from 250 nm to 600 nm.

-

Acceptance Criteria: Absorbance at

should be between 0.1 and 1.0 A.U. No peaks >400 nm.

-

-

Emission Scan:

-

Excitation Wavelength (

): Set to absorption -

Scan Range: 330 nm to 600 nm.

-

Note: If signal is weak, increase slit width, but be aware of the heavy atom quenching effect.

-

Structure-Property Relationships & Applications

Understanding the precursor allows for predictive polymer design.

-

Comparison with Benzothiadiazole (BT): Benzotriazole is a weaker acceptor than benzothiadiazole. Consequently, polymers based on BTz generally have wider bandgaps (higher

in solar cells) but lower short-circuit currents ( -

Side-Chain Engineering: The phenyl group at the N-2 position is often replaced with alkyl chains to improve solubility. However, the 2-phenyl derivative offers better thermal stability and crystallinity due to

- -

From Precursor to Polymer: Upon polymerization (e.g., with a fluorene or carbazole donor), the absorption band will redshift dramatically from the UV (320 nm) to the visible (500–600 nm) due to the formation of the intramolecular charge transfer (ICT) band along the polymer backbone.

References

-

Design and Synthesis of Benzotriazole-Based Conjugated Polymers Source: Royal Society of Chemistry (Polym. Chem.) URL:[Link]

-

Optimized synthesis of 4,7-dibromo-2H-benzotriazole (Br2BTA) Source: ResearchGate (Synthetic Methods) URL:[1][2][Link]

-

Benzotriazole-containing planar conjugated polymers for organic photovoltaic applications Source: ScienceDirect (Solar Energy Materials and Solar Cells) URL:[Link]

-

Heavy-atom effects on the excited-state properties of organic molecules Source: IUPAC (Pure and Applied Chemistry) URL:[Link]

Sources

An In-depth Technical Guide to the Crystallographic Data and Packing of 2-Phenyl-4,7-dibromo-2H-benzotriazole

Abstract

2-Phenyl-2H-benzotriazole derivatives are a significant class of heterocyclic compounds, widely recognized for their application as UV absorbers in plastics and lacquers and for their diverse biological activities.[1][2] The spatial arrangement of these molecules in the solid state, governed by subtle intermolecular forces, is critical to their function and physical properties. This guide provides a comprehensive technical overview of the crystallographic analysis and packing behavior of this molecular family. While a published single-crystal X-ray structure for the specific target molecule, 2-Phenyl-4,7-dibromo-2H-benzotriazole, is not currently available in public databases, this document will use a well-characterized analogue, 2-(1H-Benzotriazol-1-yl)-1-phenylethanol , as a model system.[3] Through this case study, we will detail the experimental protocols for synthesis and crystallization, elucidate the principles of molecular structure determination, and explore the key supramolecular interactions—including hydrogen bonding and π-π stacking—that dictate crystal packing. Furthermore, we will extrapolate these findings to predict the likely influence of halogen bonding in the dibromo-substituted target molecule.

Synthesis and Crystallization of Phenyl-Benzotriazole Derivatives

The synthesis of phenyl-benzotriazole derivatives can be achieved through several established routes. A common and effective method involves the reductive cyclization of an o-nitroazobenzene intermediate.[4] The subsequent growth of high-quality single crystals is paramount for successful X-ray diffraction analysis, typically achieved through slow evaporation techniques.

Experimental Protocol: Synthesis

This protocol is a generalized pathway adapted from established methodologies.[4][5]

-

Step 1: Diazotization of o-Nitroaniline.

-

In an acid-resistant reactor, dissolve o-nitroaniline in concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C under constant stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite. The reaction is maintained at a low temperature to ensure the stability of the resulting diazonium salt. This causality is critical, as diazonium salts are prone to decomposition at higher temperatures.

-

-

Step 2: Azo Coupling with a Phenolic Compound.

-

In a separate vessel, dissolve the desired phenol (e.g., p-cresol) in an aqueous sodium hydroxide solution to form the corresponding phenolate.

-

Slowly add the o-nitrodiazobenzene hydrochloride solution from Step 1 to the phenolate solution. The temperature is maintained around 15 °C.

-

The coupling reaction is driven by the electrophilic nature of the diazonium salt and the electron-rich character of the phenolate ion. The resulting o-nitroazobenzene intermediate precipitates and is collected by filtration.

-

-

Step 3: Reductive Cyclization.

-

Suspend the dried o-nitroazobenzene product in an alkaline solution (e.g., 50% NaOH).

-

Slowly add a reducing agent, such as zinc powder, under vigorous stirring at a controlled temperature (e.g., 40-50 °C). The zinc reduces the nitro group, which then undergoes an intramolecular cyclization with the azo linkage to form the benzotriazole ring.

-

Upon completion, the reaction mixture is filtered. Acidification of the filtrate with hydrochloric acid causes the 2-phenyl-benzotriazole derivative to precipitate.

-

Experimental Protocol: Single-Crystal Growth

-

Purification: The crude product from the synthesis is purified, typically by recrystallization from a suitable solvent (e.g., ethanol or gasoline) to remove impurities that could inhibit crystal growth.[4]

-

Solvent Selection: A solvent (or solvent system) in which the compound has moderate solubility is selected. Common choices include ethanol, ethyl acetate, or dichloromethane.

-

Slow Evaporation: A saturated solution of the purified compound is prepared and filtered into a clean vial. The vial is loosely covered (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process is essential as it allows molecules to deposit onto the growing crystal lattice in a highly ordered fashion, minimizing defects and yielding diffraction-quality single crystals.

Figure 1: General workflow for the synthesis and crystallization of phenyl-benzotriazole derivatives.

Crystallographic and Packing Analysis

The definitive method for determining the three-dimensional structure of a molecule and its arrangement in a crystal is Single-Crystal X-ray Diffraction (SC-XRD). This section details the analysis, using 2-(1H-Benzotriazol-1-yl)-1-phenylethanol as a validated case study.[3]

Molecular Structure

The primary output of an SC-XRD experiment is the precise location of each atom in the molecule. For 2-(1H-Benzotriazol-1-yl)-1-phenylethanol, the analysis reveals that the benzotriazole and phenyl ring systems are nearly planar, with a dihedral angle of 13.43° between them.[3] This near-coplanarity is a common feature in this class of molecules and is crucial for facilitating the intermolecular interactions discussed below.

Figure 2: 2D structure of the target molecule, 2-Phenyl-4,7-dibromo-2H-benzotriazole.

Supramolecular Assembly and Crystal Packing

The arrangement of individual molecules into a stable, repeating three-dimensional lattice is known as crystal packing. This is not a random process but is directed by a hierarchy of non-covalent intermolecular forces.

The crystallographic parameters for the model compound, 2-(1H-Benzotriazol-1-yl)-1-phenylethanol, provide the foundational data for understanding its packing.[3]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃N₃O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.0731 |

| b (Å) | 8.6571 |

| c (Å) | 25.3436 |

| V (ų) | 2429.5 |

| Z | 8 |

| Source: | [Acta Crystallographica Section E, 2010][3] |

In the crystal structure of the analogue, three primary types of interactions are identified as being crucial for the stability of the lattice.[3]

-

Hydrogen Bonding: The most significant directional interaction is an intermolecular O—H···N hydrogen bond. The hydroxyl group of one molecule donates its hydrogen to one of the nitrogen atoms of the triazole ring on an adjacent molecule. This strong interaction links the molecules into infinite chains along the b-axis of the unit cell, forming a robust one-dimensional supramolecular backbone.[3]

-

π-π Stacking: The planar, electron-rich aromatic rings of the benzotriazole and phenyl groups participate in π-π stacking interactions. These are attractive, non-covalent interactions that are fundamental to the packing of aromatic molecules. In the analogue, two distinct stacking arrangements are observed:

-

C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond acts as a weak donor to the face of an aromatic ring, also contribute to the overall cohesive energy of the crystal, filling in the energetic gaps left by the stronger forces.[3]

While the hydrogen bonding present in the analogue would be absent in the dibromo target molecule, the π-π stacking would remain a critical packing force. Critically, the introduction of bromine atoms at the 4 and 7 positions would introduce the possibility of halogen bonding . This is a highly directional, non-covalent interaction where the electropositive region on the outer side of the bromine atom (the σ-hole) is attracted to a Lewis base, such as a nitrogen atom on the triazole ring of a neighboring molecule (Br···N). This interaction would likely play a significant role in dictating the final crystal packing, potentially competing with or complementing the π-π stacking to form complex 2D or 3D networks.

Figure 3: Key intermolecular forces governing the supramolecular assembly of benzotriazoles.

Conclusion

This technical guide has outlined the methodologies for synthesizing and analyzing the crystal structure of 2-phenyl-benzotriazole derivatives. While crystallographic data for the specific target, 2-Phenyl-4,7-dibromo-2H-benzotriazole, remains to be reported, the analysis of the closely related analogue, 2-(1H-Benzotriazol-1-yl)-1-phenylethanol, provides invaluable insight. The crystal packing of these systems is a delicate balance of strong, directional hydrogen bonds (when present), pervasive π-π stacking interactions, and other weak van der Waals forces. The anticipated introduction of halogen bonding in the dibromo- derivative would add another layer of complexity and directionality, making its future synthesis and structural elucidation a scientifically compelling objective. Understanding these non-covalent interactions is fundamental for the rational design of new materials and drug candidates with tailored solid-state properties.

References

-

Qu, D., Wang, Z., & Ma, L. (2010). Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Asian Journal of Chemistry.

-

MacLeod-Carey, D., et al. (2018). Interactions of 2-phenyl-benzotriazole xenobiotic compounds with human Cytochrome P450-CYP1A1 by means of docking, molecular dynamics simulations and MM-GBSA calculations. Computational Biology and Chemistry.

-

Jasiński, R., et al. (2022). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Acta Crystallographica Section E: Crystallographic Communications.

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Properties of 2-(2-Hydroxyphenyl)-2H-benzotriazole. BenchChem.

-

Griesbeck, A. G., & Uhlig, S. (2014). Photochemistry of Benzotriazoles: Generation of 1,3-Diradicals and Intermolecular Cycloaddition as a New Route toward Indoles and Dihydropyrrolo[3,4-b]Indoles. Molecules.

-

Akkurt, M., et al. (2010). 2-(1H-Benzotriazol-1-yl)-1-phenylethanol. Acta Crystallographica Section E: Structure Reports Online.

-

ResearchGate. (2025). Fluorescent 2-phenyl-2H-benzotriazole dyes with intramolecular N–H···N hydrogen bonding: Synthesis and modulation of fluorescence properties by proton-donating substituents. ResearchGate.

-

AIP Publishing. (1966). Influence of Intramolecular Hydrogen Bonding on Electronic De‐excitation in Amidophenylbenzotriazoles. The Journal of Chemical Physics.

-

Google Patents. (2002). WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole. Google Patents.

-

Li, C-J., et al. (2010). (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol. Acta Crystallographica Section E: Structure Reports Online.

-

Nagaraj, N., et al. (2024). Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. International Journal of Pharmaceutical Sciences and Research.

-

Karimova, S. A., et al. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. Journal of Organometallic Chemistry.

-

DSpace Repository. (2021). A Quinoline-Benzotriazole Derivative: Synthesis, Crystal Structure and Characterization by Using Spectroscopic, DFT and Molecular Docking Methods. DSpace Repository.

-

Google Patents. (1990). EP 0380839 A1 - Method of preparing 2-phenylbenzotriazoles. Google Patents.

-

RSC Publishing. (1979). Crystal and molecular structure of benzotriazol-2-ylacetic acid: comparison between benzotriazol-1- and -2-yl systems. Journal of the Chemical Society, Perkin Transactions 2.

-

ResearchGate. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H -1,2,3-Triazole-4-yl)Methanol, Two Moderately Active Compounds. ResearchGate.

-

Wikipedia. (n.d.). 2-(2-Hydroxyphenyl)-2H-benzotriazoles. Wikipedia.

-

ResearchGate. (2015). General Structure of Benzotriazole derivatives. Method for synthesis of 2(E). ResearchGate.

Sources

- 1. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]

- 2. Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(1H-Benzotriazol-1-yl)-1-phenylethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole - Google Patents [patents.google.com]

Methodological & Application

Application Note: Precision Stille Polycondensation of 2-Phenyl-2H-benzotriazole Scaffolds

Executive Summary

This application note details the synthesis of Donor-Acceptor (D-A) conjugated polymers utilizing 2-Phenyl-4,7-dibromo-2H-benzotriazole (PTz-Br2) as the electron-deficient acceptor unit. While benzotriazole derivatives are ubiquitous in organic photovoltaics (OPV) and field-effect transistors (OFETs) due to their ability to tune the HOMO-LUMO gap, the specific 2-phenyl substituent imposes unique solubility challenges compared to its alkylated counterparts.

This protocol utilizes a Stille Polycondensation route.[1][2][3] Unlike Kumada or Suzuki couplings, Stille chemistry is preferred here for its functional group tolerance and the mild nature of organostannane intermediates, which prevents side reactions on the electron-deficient benzotriazole ring.

Strategic Pre-Analysis: The "Why" Behind the Protocol

The Solubility Paradox & Co-Monomer Selection

The 2-phenyl substituent on the benzotriazole core provides excellent crystallinity and π-π stacking but lacks the entropy to solubilize the growing polymer chain.

-

Critical Design Rule: To prevent premature precipitation (which halts polymerization and limits Molecular Weight (

)), the co-monomer (donor unit) must bear long, branched alkyl chains (e.g., 2-ethylhexyl, 2-octyldodecyl). -

Solvent Choice: Toluene is often insufficient for 2-phenyl variants. Chlorobenzene (PhCl) or o-Dichlorobenzene (o-DCB) are required to maintain solubility at high temperatures (

C).

Stoichiometry and the Carothers Equation

Step-growth polymerization is governed by the Carothers equation.[4] To achieve high degree of polymerization (

-

Implication: A 1% error in weighing monomers can reduce the theoretical

by 50%. Monomers must be weighed to

Catalyst System: The "Cocktail"

We utilize

-

Why not

? Tetrakis is air-sensitive and often contains excess phosphine that inhibits the transmetallation step. -

Why

? This bulky, electron-rich ligand facilitates the dissociation of the Pd-ligand complex (creating the active 14-electron species) and accelerates the rate-limiting transmetallation step in sterically hindered systems.

Mechanism Visualization

The Stille cycle for this polymerization involves the oxidative addition of the dibromo-benzotriazole to Pd(0), followed by transmetallation with the bis-stannyl co-monomer.

Figure 1: The catalytic cycle of Stille polycondensation. Note that Transmetallation is often the rate-determining step in polymerizations involving bulky ligands.

Experimental Protocol

Materials & Reagents Table

| Reagent | Role | Purity Requirement | Handling Note |

| 2-Phenyl-4,7-dibromo-2H-benzotriazole | Monomer A | >99.5% (HPLC/NMR) | Recrystallize from EtOH if colored. |

| Bis(trimethylstannyl) Donor | Monomer B | >99.5% | Toxic. Handle in glovebox. |

| Catalyst Precursor | 99% | Store in freezer (-20°C). Dark purple solid. | |

| Ligand | 98% | White crystals. | |

| Chlorobenzene (PhCl) | Solvent | Anhydrous (<50 ppm | Degas thoroughly. |

| Methanol | Precipitation | ACS Grade | Keep cold (4°C). |

Step-by-Step Synthesis

Step 1: Reaction Setup (Glovebox Preferred)

-

In a nitrogen-filled glovebox, weigh Monomer A (1.00 eq) and Monomer B (1.00 eq) into a dry 25 mL Schlenk tube or microwave vial.

-

Note: Typical scale is 0.2 – 0.5 mmol.

-

-

Add

(2 mol%) and-

Ratio: Maintain a 1:4 Pd:Ligand ratio to ensure stability.

-

-

Add anhydrous Chlorobenzene to achieve a monomer concentration of 0.1 M to 0.2 M .

-

Caution: Too dilute = low Mw. Too concentrated = gelation.

-

-

Seal the tube with a Teflon cap. If working outside a glovebox, perform 3 cycles of freeze-pump-thaw degassing after solvent addition.

Step 2: Polymerization [7]

-

Transfer the vessel to a pre-heated oil block at 110°C .

-

Stir vigorously (1000 RPM). The mixture should turn dark (red/blue/green depending on the bandgap) within 1 hour.

-

Time: Run for 24 to 48 hours .

-

Visual Check: If the stir bar seizes due to viscosity, add a small aliquot (1-2 mL) of degassed o-DCB and raise temp to 130°C.

-

Step 3: End-Capping (Crucial for Stability) Active stannyl or bromo ends act as trap sites for charges in devices.

-

Add 2-Tributylstannylthiophene (0.1 eq dissolved in 1 mL PhCl). Stir for 2 hours at 110°C.

-

Add 2-Bromothiophene (0.2 eq). Stir for 2 hours at 110°C.

-

Cool reaction to room temperature.

Purification Workflow (Soxhlet Extraction)

Purification is not just cleaning; it is molecular weight fractionation . We use a sequence of solvents of increasing polarity/solubility power.

Figure 2: Sequential Soxhlet extraction workflow. The target polymer is usually collected in the Chloroform or Chlorobenzene fraction.

Protocol:

-

Pour the cooled reaction mixture into 300 mL of stirring Methanol .

-

Filter the solid through a cellulose thimble.

-

Place thimble in a Soxhlet extractor.

-

Reflux sequentially with:

-

Methanol (12h): Removes salts and boronic/stannyl residues.

-

Acetone (12h): Removes unreacted monomers.

-

Hexane (12h): Removes low Mw oligomers.

-

Chloroform (Until clear): Dissolves the high Mw polymer.

-

-

Concentrate the Chloroform fraction to ~10-20 mL and precipitate again into Methanol.

-

Vacuum dry at 40°C overnight.

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Black Precipitate | "Pd Black" formation due to catalyst decomposition. | Increase Ligand:Pd ratio to 1:4 or 1:8. Ensure strict oxygen-free conditions. |

| Low Molecular Weight ( | Wet solvent or Stoichiometric imbalance. | Dry solvent over |

| Insolubility (Brick Dust) | Polymer crystallized; Side chains too short. | Switch solvent to o-Dichlorobenzene (o-DCB) at 140°C. Use a co-monomer with bulkier chains (e.g., 2-decyltetradecyl). |

| Broad PDI (> 3.0) | Slow initiation or aggregation. | Switch to microwave synthesis (faster heating ramp). |

References

-

Stille, J. K. (1986).[3] The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. Link

-

Carothers, W. H. (1936). Polymers and Polyfunctionality.[3][6][8][9] Transactions of the Faraday Society, 32, 39-49. Link

-

Bao, Z., Chan, W. K., & Yu, L. (1995). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers.[3][6][7] Journal of the American Chemical Society, 117(50), 12426–12435. Link

-

Nielsen, C. B., et al. (2013). Efficient Tricyclic Benzotriazole-Monomers for High-Performance Organic Solar Cells. Journal of Materials Chemistry A, 1, 73-76. Link

-

Sakaguchi, K., et al. (2017). Synthesis of Benzotriazole-Based Conjugated Polymers and Their Application to Organic Photovoltaics. Polymer Journal, 49, 171–178. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Carothers equation - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. odr.chalmers.se [odr.chalmers.se]

- 9. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]

Precision Synthesis of Wide Bandgap Polymers via 2-Phenyl-4,7-dibromo-2H-benzotriazole

[1]

Executive Summary

This Application Note details the protocol for synthesizing high-performance wide bandgap (WBG) conjugated polymers using 2-Phenyl-4,7-dibromo-2H-benzotriazole (Ph-BTz-Br

Wide bandgap polymers (

Key Technical Challenges Addressed:

-

Solubility Management: The rigid 2-phenyl substituent can limit solubility. This protocol utilizes a "Solubility-Bearing Donor" strategy.

-

Molecular Weight Control: Optimization of Stille coupling parameters to achieve

kDa. -

Purification: A rigorous Soxhlet extraction workflow to remove catalytic impurities and oligomers.

Materials & Equipment

Reagents

| Component | Specification | Role |

| Monomer A | 2-Phenyl-4,7-dibromo-2H-benzotriazole (Recrystallized, >99.5% purity) | Electron Acceptor (A) |

| Monomer B | BDT-Sn (e.g., 2,6-bis(trimethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene) | Electron Donor (D) & Solubilizer |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) [Pd | Pd Source |

| Ligand | Tri(o-tolyl)phosphine [P(o-tolyl) | Ligand for Stille Coupling |

| Solvent | Anhydrous Toluene (or Chlorobenzene) | Reaction Medium |

| End-Cappers | 2-Tributylstannylthiophene & 2-Bromothiophene | Terminates polymerization |

Critical Equipment

-

Schlenk Line / Glovebox: Strict

and moisture exclusion ( -

Soxhlet Extraction Apparatus: For purification.

-

GPC (Gel Permeation Chromatography): For molecular weight determination (

). -

High-Temperature Oil Bath: Capable of stable 110–120 °C.